molecular formula C18H16N4O3S2 B2679261 4-((E)-((E)-3-allyl-2-((5-ethyl-1,3,4-thiadiazol-2-yl)imino)-4-oxothiazolidin-5-ylidene)methyl)benzoic acid CAS No. 302950-92-1

4-((E)-((E)-3-allyl-2-((5-ethyl-1,3,4-thiadiazol-2-yl)imino)-4-oxothiazolidin-5-ylidene)methyl)benzoic acid

Cat. No.: B2679261
CAS No.: 302950-92-1
M. Wt: 400.47
InChI Key: SCTFJLUEONMVJT-FOYOAPBKSA-N
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Description

4-((E)-((E)-3-allyl-2-((5-ethyl-1,3,4-thiadiazol-2-yl)imino)-4-oxothiazolidin-5-ylidene)methyl)benzoic acid is a complex organic compound that features a unique combination of functional groups, including a benzoic acid moiety, a thiadiazole ring, and a thiazolidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((E)-((E)-3-allyl-2-((5-ethyl-1,3,4-thiadiazol-2-yl)imino)-4-oxothiazolidin-5-ylidene)methyl)benzoic acid typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazole and thiazolidinone intermediates, which are then coupled with the benzoic acid derivative.

    Synthesis of Thiadiazole Intermediate: The thiadiazole ring can be synthesized through the reaction of an appropriate thiosemicarbazide with an ethyl ester under acidic conditions.

    Formation of Thiazolidinone: The thiazolidinone structure is formed by the cyclization of an appropriate amino acid derivative with a carbonyl compound.

    Coupling Reaction: The final step involves the coupling of the thiadiazole and thiazolidinone intermediates with a benzoic acid derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or hydroxylated derivatives.

    Reduction: Reduction of the carbonyl group in the thiazolidinone ring can yield alcohol derivatives.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate (KMnO4) for hydroxylation.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated benzoic acid derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new organic materials.

    Biology: The compound’s unique structure may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential pharmacological properties could be explored for therapeutic applications, such as anti-inflammatory or antimicrobial agents.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-((E)-((E)-3-allyl-2-((5-ethyl-1,3,4-thiadiazol-2-yl)imino)-4-oxothiazolidin-5-ylidene)methyl)benzoic acid would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially affecting various pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-((E)-((E)-3-allyl-2-((5-methyl-1,3,4-thiadiazol-2-yl)imino)-4-oxothiazolidin-5-ylidene)methyl)benzoic acid
  • 4-((E)-((E)-3-allyl-2-((5-ethyl-1,3,4-oxadiazol-2-yl)imino)-4-oxothiazolidin-5-ylidene)methyl)benzoic acid

Uniqueness

The uniqueness of 4-((E)-((E)-3-allyl-2-((5-ethyl-1,3,4-thiadiazol-2-yl)imino)-4-oxothiazolidin-5-ylidene)methyl)benzoic acid lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of both thiadiazole and thiazolidinone rings, along with the benzoic acid moiety, provides a versatile scaffold for further functionalization and exploration in various research fields.

Properties

IUPAC Name

4-[(E)-[(2E)-2-[(5-ethyl-1,3,4-thiadiazol-2-yl)imino]-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-ylidene]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S2/c1-3-9-22-15(23)13(10-11-5-7-12(8-6-11)16(24)25)26-18(22)19-17-21-20-14(4-2)27-17/h3,5-8,10H,1,4,9H2,2H3,(H,24,25)/b13-10+,19-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTFJLUEONMVJT-FOYOAPBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)N=C2N(C(=O)C(=CC3=CC=C(C=C3)C(=O)O)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NN=C(S1)/N=C/2\N(C(=O)/C(=C\C3=CC=C(C=C3)C(=O)O)/S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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